molecular formula C25H26N4O5S B299259 N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide

N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No. B299259
M. Wt: 494.6 g/mol
InChI Key: KJHBTNLADKUAIK-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide, also known as BMS-754807, is a small molecule inhibitor of insulin-like growth factor 1 receptor (IGF-1R) that has been extensively studied as a potential cancer therapy.

Mechanism of Action

N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide works by inhibiting the activity of IGF-1R, a receptor that is overexpressed in many types of cancer cells. IGF-1R plays a key role in the growth and survival of cancer cells, making it an attractive target for cancer therapy. By inhibiting IGF-1R, N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide can disrupt the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, it has been shown to induce apoptosis (programmed cell death) in cancer cells. N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. This can help to prevent the spread of cancer cells to other parts of the body.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide in lab experiments is its specificity for IGF-1R. This allows researchers to study the effects of IGF-1R inhibition on cancer cells without affecting other cellular processes. However, one limitation of using N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide is its potential toxicity. High doses of N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide can lead to liver toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide. One area of research is the development of more potent and selective IGF-1R inhibitors. Another area of research is the combination of N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide with other cancer therapies to enhance their effectiveness. Additionally, research is needed to determine the optimal dosing and administration of N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide in cancer patients.

Synthesis Methods

N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-(2-amino-2-oxoethoxy)benzaldehyde with benzyl(4-methylphenyl)sulfone to form a Schiff base. The Schiff base is then reacted with N-benzylglycine to form the final product, N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide.

Scientific Research Applications

N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5S/c1-19-7-13-23(14-8-19)35(32,33)29(16-21-5-3-2-4-6-21)17-25(31)28-27-15-20-9-11-22(12-10-20)34-18-24(26)30/h2-15H,16-18H2,1H3,(H2,26,30)(H,28,31)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHBTNLADKUAIK-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide

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